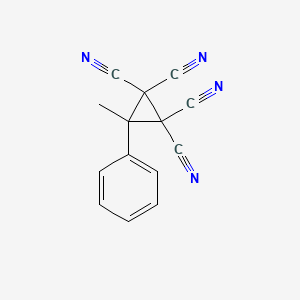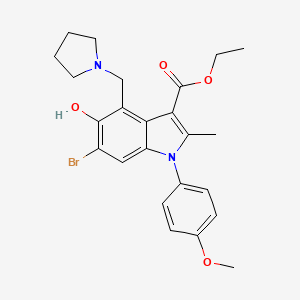![molecular formula C23H27N5O4 B11482350 N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11482350.png)
N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, a tetrahydropyrimidine ring, and methoxyphenyl groups, making it a unique structure for studying its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with a suitable piperazine derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with a tetrahydropyrimidine derivative to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The pathways involved often include signal transduction cascades and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methoxyphenyl)-2-[4-(4-propoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide
- 4-Methoxyphenyl N-(4-(methylthio)phenyl)carbamate
- Tris(4-methoxyphenyl)amine
Uniqueness
N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C23H27N5O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H27N5O4/c1-31-18-7-3-16(4-8-18)24-22(30)20-15-21(29)26-23(25-20)28-13-11-27(12-14-28)17-5-9-19(32-2)10-6-17/h3-10,20H,11-15H2,1-2H3,(H,24,30)(H,25,26,29) |
InChI Key |
ZOALNDDWTMEAEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482286.png)
![Methyl 4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzoate](/img/structure/B11482288.png)
![Propanoic acid, 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11482292.png)


![2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11482310.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B11482325.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B11482333.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11482335.png)
![Dimethyl 5,5'-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11482337.png)
![5-(1-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11482340.png)

